Electron‑Withdrawing Strength: Thiadiazolo vs. Oxadiazolo Core in Push–Pull Chromophores
In a direct comparative study of V‑shaped push–pull derivatives sharing a common 2,4′‑biphenylene linker and methoxy‑donor groups, the [1,2,5]thiadiazolo[3,4‑b]pyrazine acceptor core was directly compared with its [1,2,5]oxadiazolo[3,4‑b]pyrazine analog. Electrochemical and photophysical data showed that the oxadiazolo core is the stronger electron‑withdrawing fragment, while the thiadiazolo core provides a more moderate LUMO stabilization, enabling distinct charge‑transfer absorption and second‑order nonlinear optical responses [1].
| Evidence Dimension | First reduction potential (E₁₂ red) and optical HOMO–LUMO gap of the acceptor core in push–pull systems |
|---|---|
| Target Compound Data | Thiadiazolo[3,4‑b]pyrazine‑containing derivative: reduction potential ca. −1.55 V vs Fc⁺/Fc (estimate from cyclic voltammetry); optical gap ca. 2.3 eV |
| Comparator Or Baseline | Oxadiazolo[3,4‑b]pyrazine‑containing derivative: reduction potential ca. −1.30 V vs Fc⁺/Fc; optical gap ca. 2.0 eV |
| Quantified Difference | The thiadiazolo core is ~250 mV harder to reduce than the oxadiazolo core, corresponding to a ~0.3 eV shallower LUMO level. |
| Conditions | Cyclic voltammetry in CH₂Cl₂ with 0.1 M Bu₄NPF₆, glassy‑carbon electrode, scan rate 100 mV s⁻¹; UV‑vis in CH₂Cl₂ solution (Molecules 2022, 27, 4356). |
Why This Matters
A shallower LUMO of the thiadiazolo core enables better energy‑level alignment with common donor polymers in organic photovoltaics and avoids excessive driving force for charge recombination, directly influencing device Voc.
- [1] Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline, [1,2,5]Oxadiazolo[3,4-b]pyrazine and [1,2,5]Thiadiazolo[3,4-b]pyrazine Electron Withdrawing Parts. Molecules, 2022, 27, 4356. View Source
